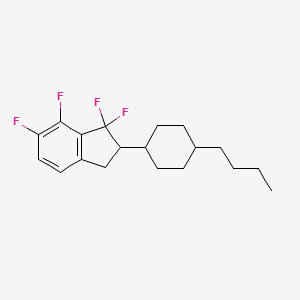
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a butyl group and a tetrafluorinated indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include key biochemical processes that are essential for the compound’s intended function.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclohexyl and indene derivatives, such as:
Uniqueness
What sets 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene apart from these similar compounds is its tetrafluorinated indene moiety, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
694510-11-7 |
|---|---|
分子式 |
C19H24F4 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-(4-butylcyclohexyl)-3,3,4,5-tetrafluoro-1,2-dihydroindene |
InChI |
InChI=1S/C19H24F4/c1-2-3-4-12-5-7-13(8-6-12)15-11-14-9-10-16(20)18(21)17(14)19(15,22)23/h9-10,12-13,15H,2-8,11H2,1H3 |
InChIキー |
CECMIQVTDQBKHE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


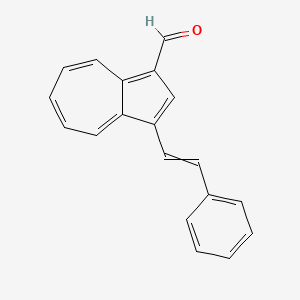
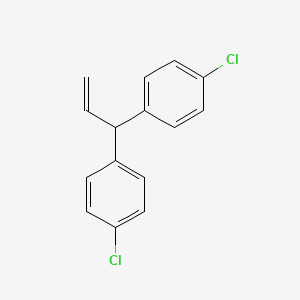
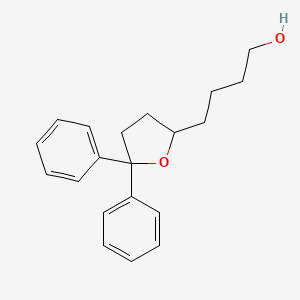
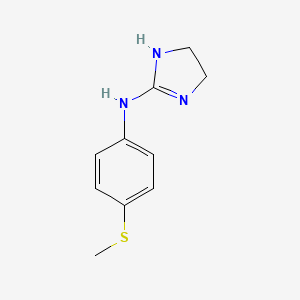

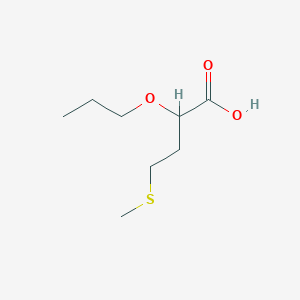
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)

![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
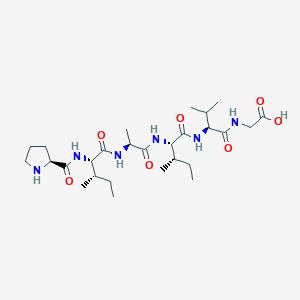
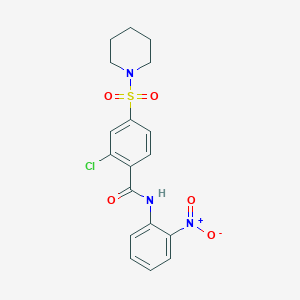
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
